molecular formula C10H18ClF2N B2568676 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride CAS No. 2305252-22-4

3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride

Cat. No.: B2568676
CAS No.: 2305252-22-4
M. Wt: 225.71
InChI Key: CTGRUAAXPSMNIV-UHFFFAOYSA-N
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Description

3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride is a chemical compound with the molecular formula C10H17F2N·HCl. It is known for its unique structure, which includes a difluorocyclopentyl group attached to a methylazetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride typically involves the reaction of 3,3-difluorocyclopentylmethanamine with 3-methylazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopentanone derivatives, while reduction may produce the corresponding amine .

Scientific Research Applications

3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride involves its interaction with specific molecular targets. The difluorocyclopentyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluorocyclopentylmethanamine
  • 3-Methylazetidine
  • Difluorocyclopentyl derivatives

Uniqueness

3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride is unique due to the presence of both the difluorocyclopentyl and methylazetidine groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications compared to similar compounds .

Properties

IUPAC Name

3-[(3,3-difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N.ClH/c1-9(6-13-7-9)4-8-2-3-10(11,12)5-8;/h8,13H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGRUAAXPSMNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CC2CCC(C2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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